2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine
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Overview
Description
2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.315. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Recent developments have been made in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids. These systems involve aromatic, heterocyclic, and aliphatic amines, such as benzimidazoles, benzylamines, piperidine, indicating potential applications in organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Neuropsychiatric Disorder Treatments
Dopamine D2 receptor ligands, including those with piperidine moieties, are critical for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore design involving cyclic amines like piperidine is essential for high D2R affinity, highlighting the importance of compounds like 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine in medicinal chemistry (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Synthetic Routes and Structural Properties
Research on synthetic routes and structural properties of novel substituted compounds, including thiazolidin-4-ones, provides insight into the conformation and chemical behavior of related compounds. Such studies offer a foundation for understanding the reactivity and potential applications of this compound in various fields (Issac & Tierney, 1996).
Central Nervous System (CNS) Drug Synthesis
Functional chemical groups identified in the synthesis of CNS-acting drugs suggest that compounds with piperidine and similar structures may hold therapeutic potential for CNS disorders. This research direction emphasizes the importance of investigating chemical groups like those in this compound for drug development (Saganuwan, 2017).
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities . For instance, some piperidine derivatives have shown strong factor IIa inhibition , suggesting that they may target enzymes involved in coagulation pathways.
Mode of Action
It has been suggested that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the catalytic pocket of its target . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Based on the reported activities of similar piperidine derivatives, it can be speculated that this compound may have potential therapeutic effects .
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-10-4-5-11-12(8-10)16-13(15-11)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXJGQDJLZNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.